molecular formula C8H17N3 B3159748 1-(1-Methylazetidin-3-yl)piperazine CAS No. 864350-81-2

1-(1-Methylazetidin-3-yl)piperazine

Cat. No. B3159748
CAS RN: 864350-81-2
M. Wt: 155.24 g/mol
InChI Key: HKPLQZCDRCICMY-UHFFFAOYSA-N
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Description

“1-(1-Methylazetidin-3-yl)piperazine” is a chemical compound with the molecular formula C8H19Cl2N3 and a molecular weight of 228.16 . It is typically available in the form of a powder .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(1-Methylazetidin-3-yl)piperazine”, has been a subject of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(1-Methylazetidin-3-yl)piperazine” is 1S/C8H17N3.2ClH/c1-10-6-8(7-10)11-4-2-9-3-5-11;;/h8-9H,2-7H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(1-Methylazetidin-3-yl)piperazine” is a powder that is stored at room temperature . It has a molecular weight of 228.16 .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The 1-(1-Methylazetidin-3-yl)piperazine can be used as a building block in the synthesis of various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Protein Kinase Inhibition

The synthesized oxadiazolopiperazine derivatives, which can be derived from 1-(1-Methylazetidin-3-yl)piperazine, have shown protein kinase inhibition activity . This makes them potential candidates for the development of new therapeutic agents.

Antimicrobial Agents

Inspired by the chemotherapeutic importance of 1,2,3-triazoles as bioisostere of imidazole and hybridization approach, novel piperazine-triazole derivatives can be synthesized as antimicrobial agents . This is a key feature of the designed strategy, which involves the replacement of imidazole or 1,2,4 .

Cyclization of 1,2-diamine Derivatives

1-(1-Methylazetidin-3-yl)piperazine can be used in the cyclization of 1,2-diamine derivatives with sulfonium salts . This method leads to the formation of protected piperazines in high yields .

Synthesis of Piperazinopyrrolidinones

Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . This is another potential application of 1-(1-Methylazetidin-3-yl)piperazine in the synthesis of complex heterocyclic compounds .

Synthesis of 2-substituted Chiral Piperazines

1-(1-Methylazetidin-3-yl)piperazine can be used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Safety and Hazards

The safety information available indicates that “1-(1-Methylazetidin-3-yl)piperazine” is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1-methylazetidin-3-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-10-6-8(7-10)11-4-2-9-3-5-11/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLQZCDRCICMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylazetidin-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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